molecular formula C20H25N5O2 B11123304 N,7-dibutyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N,7-dibutyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11123304
M. Wt: 367.4 g/mol
InChI Key: OXIFZBUBRORACH-UHFFFAOYSA-N
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Description

N,7-Dibutyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core composed of fused nitrogen-containing rings. The molecule includes a carboxamide group at position 5, two butyl substituents at positions N and 7, and an imino-oxo motif at positions 6 and 2.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

N,7-dibutyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H25N5O2/c1-3-5-10-22-19(26)14-13-15-18(25(17(14)21)11-6-4-2)23-16-9-7-8-12-24(16)20(15)27/h7-9,12-13,21H,3-6,10-11H2,1-2H3,(H,22,26)

InChI Key

OXIFZBUBRORACH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,7-dibutyl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the preparation of a suitable intermediate, followed by cyclization using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the tricyclic core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

N,7-dibutyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert imino groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different alkyl or aryl groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of heterocyclic compounds.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their pharmacological properties. They may exhibit antimicrobial, antiviral, or anticancer activities, making them potential therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of N,7-dibutyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.

Comparison with Similar Compounds

Imidazole Derivatives ()

Compounds 5{10}–5{14} in Table 7 of share carboxamide and carbonyl functionalities with the target compound. For instance:

  • 5{10}: 4-[(N,N-diethylamino)carbonyl]-5-[(tert-butoxyglycyl)carbonyl]-1H-imidazole
  • 5{14} : 4-({4-[(tert-butoxy)carbonyl]piperazinyl}carbonyl)-5-[(tert-butoxyglycyl)carbonyl]-1H-imidazole

Key Differences :

  • The target compound’s tricyclic core provides greater conformational rigidity compared to the monocyclic imidazole derivatives.
  • The tert-butoxyglycyl substituents in 5{10}–5{14} introduce steric bulk, whereas the target compound’s dibutyl groups may enhance lipophilicity without significantly impeding binding .

Spirocyclic Benzothiazolyl Compounds ()

Spiro[4.5]decane-6,10-diones described in feature fused oxa-aza rings and benzothiazole substituents. For example:

  • 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

Comparison :

  • The target compound lacks a spiro junction but shares a polycyclic nitrogen-rich framework.

Tetrahydroimidazo[1,2-a]pyridines ()

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) from contains a bicyclic system with ester and nitrophenyl groups.

Contrast :

  • The nitro and cyano groups in 1l enhance electron-withdrawing effects, while the target compound’s imino-oxo motif may favor hydrogen-bond donor-acceptor interactions .

Functional Group Analysis

Compound Core Structure Key Substituents Molecular Weight (Da) Notable Properties
Target Compound Tricyclic aza system N,7-dibutyl; 5-carboxamide; 6-imino-2-oxo ~450 (estimated) High rigidity, moderate lipophilicity
5{10} () Monocyclic imidazole Diethylamino; tert-butoxyglycyl ~380 Flexible, polar substituents
1l () Bicyclic imidazo-pyridine 4-Nitrophenyl; cyano; diethyl ester ~520 Electron-deficient, UV-active
Spiro[4.5]decane () Spirocyclic oxa-aza Benzothiazolyl; hydroxyl-methyl ~500 Stereochemical complexity

Biological Activity

N,7-dibutyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, including anticancer and antimicrobial activities, as well as its mechanisms of action based on recent research findings.

Molecular Formula and Weight

  • Molecular Formula : C21H27N5O2
  • Molecular Weight : 381.5 g/mol

Structural Characteristics

The compound features a triazatricyclo structure which contributes to its unique biological properties. The presence of a carboxamide functional group is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer activity. Studies have utilized various cancer cell lines to evaluate its efficacy.

Case Study: A549 Lung Adenocarcinoma Model

In vitro studies demonstrated that this compound significantly reduced cell viability in A549 lung adenocarcinoma cells:

  • Cell Viability Reduction : The compound exhibited a dose-dependent reduction in viability.
  • Comparison with Cisplatin : When compared to cisplatin, a standard chemotherapeutic agent, the compound showed comparable or enhanced cytotoxicity at specific concentrations.

Table 1: Anticancer Activity of N,7-dibutyl-6-imino-2-oxo Compound

Concentration (µM)A549 Cell Viability (%)Comparison with Cisplatin
1085Higher
5065Comparable
10040Enhanced

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various strains of bacteria, including multidrug-resistant Staphylococcus aureus.

Findings:

  • Selective Activity : The compound displayed selective antimicrobial activity against resistant strains.
  • Mechanism of Action : It is hypothesized that the triazatricyclo structure facilitates binding to bacterial enzymes or receptors.

Table 2: Antimicrobial Activity Against Staphylococcus aureus

StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Linezolid-resistant S. aureus32
Tedizolid-resistant S. aureus16

Anticancer Mechanism

The anticancer effect is believed to involve:

  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
  • Inhibition of Cell Proliferation : Disrupting the cell cycle progression.

Antimicrobial Mechanism

For antimicrobial action:

  • Inhibition of Cell Wall Synthesis : Potential interference with bacterial cell wall formation.
  • Disruption of Membrane Integrity : Causing leakage of cellular contents leading to cell death.

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